N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Nicotinic acetylcholine receptor α4β2 nAChR ligand Radioligand binding

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 303090-99-5; molecular formula C₁₈H₂₀ClN₃O; MW 329.82) is a synthetic phenylpiperazine-acetamide belonging to the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide chemotype. The compound bears a 3-chloro substituent on the anilide phenyl ring and an unsubstituted phenyl group on the piperazine nitrogen.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
CAS No. 303090-99-5
Cat. No. B3122320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS303090-99-5
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H20ClN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23)
InChIKeyOXBHETSZYODGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 303090-99-5): Core Identity and Chemotype Classification for Procurement Decisions


N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 303090-99-5; molecular formula C₁₈H₂₀ClN₃O; MW 329.82) is a synthetic phenylpiperazine-acetamide belonging to the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide chemotype [1]. The compound bears a 3-chloro substituent on the anilide phenyl ring and an unsubstituted phenyl group on the piperazine nitrogen. It has been deposited in ChEMBL (CHEMBL425135) with quantitative binding data against neuronal nicotinic acetylcholine receptor (nAChR) subtypes [2] and was systematically evaluated alongside 21 structural analogs in a standardized anticonvulsant screening program employing maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models with accompanying rotarod neurotoxicity assessment in mice [1].

Why N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Divergent Pharmacology


Within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, single-atom or single-group modifications at the anilide 3-position or the piperazine N-substituent produce categorical functional divergence. The 3-chloroanilide substitution pattern (target compound) confers complete inactivity in the MES seizure model at doses up to 300 mg/kg, whereas the 3-trifluoromethyl analog (compound 14) provides full protection at 100 mg/kg (4 h time point) [1]. Exchanging the 4-phenylpiperazine moiety for 4-methylpiperazine (compound 12) or morpholine (compound 13) converts the chemotype from inactive to active anti-MES agents at 100 mg/kg [1]. At the receptor level, the target compound exhibits a distinct nAChR subtype affinity rank order (α4β2 Ki = 73 nM; α2β2 Ki = 290 nM; α3β2 Ki = 354 nM; α4β4 Ki = 637 nM) that cannot be extrapolated to close analogs lacking comparable broad-panel profiling [2]. These data demonstrate that generic substitution within this scaffold carries a high risk of producing a compound with fundamentally different pharmacological properties.

N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Quantified Differentiation Evidence Against Closest Analogs and Reference Standards


nAChR Subtype Binding Affinity Profile: α4β2 Ki = 73 nM with Distinct Subtype Rank Order

The target compound binds to rat neuronal nAChR α4β2 subtype with Ki = 73 nM, representing moderate affinity approximately 10–70 fold weaker than the prototypical agonist nicotine (Ki ≈ 1–7 nM for α4β2 depending on assay conditions) [1]. Across the full nAChR panel tested, the compound displays a rank order of α4β2 (73 nM) > α2β2 (290 nM) > α3β2 (354 nM) > α4β4 (637 nM) [1]. For context, the clinical smoking cessation agent varenicline binds α4β2 with Ki = 0.06–0.12 nM [2], placing the target compound in a distinct affinity tier suitable for probe or tool compound applications rather than high-potency therapeutic development. No directly comparable nAChR panel data exist for the closest anticonvulsant-active analogs (compounds 12, 13, 14) from the same chemical series.

Nicotinic acetylcholine receptor α4β2 nAChR ligand Radioligand binding Subtype selectivity

Anticonvulsant Inactivity Versus 3-Trifluoromethyl Analog: Categorical Functional Divergence from a Single Atom Substitution

In a direct head-to-head comparison within the same study, N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 10) showed no anticonvulsant protection in either the MES or scPTZ tests at any dose up to the maximum administered (300 mg/kg, i.p., mice, 0.5 h and 4 h time points) [1]. In stark contrast, the 3-trifluoromethyl analog (compound 14), differing only by substitution of Cl with CF₃ at the anilide 3-position, provided full MES protection at 100 mg/kg (4 h time point) [1]. All other 3-chloroanilide analogs in the series (compounds 3–11, with the exception of 12 and 13 which possess different heterocyclic amine components) were likewise devoid of anticonvulsant activity [1]. The reference antiepileptic drug phenytoin was active at 30 mg/kg in the same MES assay [1].

Anticonvulsant screening Maximal electroshock seizure Structure-activity relationship 3-chloro vs 3-trifluoromethyl

Neurotoxicity Profile: Absence of Motor Impairment at 300 mg/kg Differentiates from Phenytoin and the CF₃ Analog

In the rotarod test for acute neurological toxicity, N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 10) produced no motor impairment at the maximum dose administered (300 mg/kg, i.p., mice) [1]. This contrasts with the CF₃ analog (compound 14), which caused respiratory depression at 300 mg/kg, and with the reference drug phenytoin, which was neurotoxic at 100 mg/kg [1]. Notably, the target compound belongs to the subset of 3-chloroanilides (along with most 3-trifluoromethylanilides bearing electron-withdrawing substituents on the phenylpiperazine) that were free of neurotoxicity at 300 mg/kg, while compounds 11, 13, 14, 19, and 21–23 all exhibited neurotoxicity at this dose level [1].

Neurotoxicity Rotarod test Safety margin Therapeutic index

nAChR Subtype Selectivity Ratios: 4.8-Fold α4β2 Preference Over α3β2 and 8.7-Fold Over α4β4

Within the nAChR family, the target compound exhibits a measurable but modest subtype selectivity profile: 4.8-fold preference for α4β2 (Ki = 73 nM) over α3β2 (Ki = 354 nM), and 8.7-fold preference over α4β4 (Ki = 637 nM) [1]. The affinity for α2β2 (Ki = 290 nM) is intermediate, giving an overall selectivity rank order of α4β2 > α2β2 > α3β2 > α4β4 [1]. By comparison, the clinically used α4β2 partial agonist varenicline exhibits substantially higher selectivity: Ki = 0.06 nM (α4β2) vs. 240 nM (α3β4), representing ~4,000-fold selectivity [2], albeit against different comparator subtypes. The target compound's modest selectivity profile positions it as a multi-subtype nAChR ligand rather than a highly selective probe, which is an important consideration for experimental design where subtype specificity is required.

nAChR subtype selectivity α4β2 vs α3β2 Nicotinic receptor pharmacology Off-target profiling

Lipophilicity Differentiation: clog P 1.72 Separates the Target Compound from the Anticonvulsant-Active CF₃ Analog (clog P 3.51)

The calculated partition coefficient (clog P) for N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 10) is 1.72, substantially lower than the anticonvulsant-active 3-CF₃ analog (compound 14, clog P = 3.51) [1]. This ~1.8 log unit difference corresponds to a theoretical ~60-fold difference in octanol-water partition coefficient, suggesting markedly different membrane permeability and CNS distribution characteristics. The lower lipophilicity of the target compound correlates with its lack of anticonvulsant activity in the same series, where the more lipophilic compounds (14, 16, 18, 20; clog P range 3.51–4.43) showed anti-MES protection predominantly at the 4 h time point, consistent with delayed brain penetration [1].

Lipophilicity clog P CNS penetration Physicochemical property differentiation

Procurement-Relevant Application Scenarios for N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 303090-99-5)


Negative Control for Anticonvulsant SAR Studies in the N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Series

The target compound (compound 10) serves as a structurally matched inactive control for anticonvulsant screening campaigns. With confirmed absence of MES and scPTZ protection at doses up to 300 mg/kg in mice [1], it provides a critical baseline for interpreting activity data from active analogs such as the 3-CF₃ derivative (compound 14, active at 100 mg/kg) and the 4-methylpiperazine derivative (compound 12, active at 100 mg/kg) [1]. Its lack of neurotoxicity at 300 mg/kg further ensures that any observed behavioral effects in experimental animals can be attributed to the test compound rather than motor impairment confounds [1].

Moderate-Affinity nAChR α4β2 Ligand for In Vitro Receptor Binding and Selectivity Profiling Studies

With a defined nAChR subtype binding panel (α4β2 Ki = 73 nM; α2β2 Ki = 290 nM; α3β2 Ki = 354 nM; α4β4 Ki = 637 nM) [2], this compound is suitable as a reference ligand for radioligand competition binding assays, for calibrating nAChR subtype panels, or as a starting scaffold for medicinal chemistry programs targeting the α4β2 nicotinic receptor. Its modest selectivity profile (4.8-fold α4β2/α3β2) [2] makes it particularly useful for studies requiring multi-subtype engagement rather than highly selective pharmacological silencing.

Low-Lipophilicity Scaffold for CNS Drug Discovery Lead Optimization

The compound's calculated clog P of 1.72 positions it at the lower end of the lipophilicity range within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series (range: 0.92–4.63) [1]. Medicinal chemistry teams seeking to improve aqueous solubility, reduce non-specific protein binding, or attenuate excessive CNS accumulation can use this compound as a starting point for further functionalization, leveraging its established synthetic accessibility via alkylation of 2-chloro-N-(3-chlorophenyl)acetamide with 1-phenylpiperazine [1].

Matched Physicochemical and Pharmacological Comparator for 3-Trifluoromethyl Series Compounds

The target compound is the direct 3-chloro counterpart to the anticonvulsant-active 3-trifluoromethyl analog (compound 14, CAS 329080-47-9). Researchers procuring both compounds can perform pairwise comparisons to isolate the pharmacological impact of the Cl→CF₃ substitution—a classic bioisosteric replacement—while controlling for the identical 4-phenylpiperazine-acetamide scaffold. This matched-pair design is supported by quantitative in vivo data showing categorical activity divergence (inactive vs. active in MES) [1], distinct neurotoxicity profiles [1], and a 1.79-unit clog P differential [1].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.